molecular formula C42H24N6O2 B15092998 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine

Cat. No.: B15092998
M. Wt: 644.7 g/mol
InChI Key: CZVMKUGOIQKZTJ-UHFFFAOYSA-N
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Description

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a compound that has garnered significant interest in the field of organic electronics, particularly for its application in thermally activated delayed fluorescence (TADF) materials. This compound is known for its unique structure, which includes electron-donating phenoxazine groups and electron-withdrawing dicyanopyrazine groups, making it a promising candidate for various optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine typically involves the reaction of 4-(N-phenoxazine)phenylboronic acid with 2,3-dicyanopyrazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine in TADF materials involves the efficient reverse intersystem crossing (RISC) process. The compound’s unique structure allows for effective spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small singlet-triplet energy gap (ΔEST). This facilitates the up-conversion of triplet excitons to singlet excitons, leading to delayed fluorescence and high exciton utilization efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is unique due to its combination of electron-donating phenoxazine and electron-withdrawing dicyanopyrazine groups, which provide a balanced donor-acceptor structure. This results in superior TADF properties, making it highly efficient for use in OLEDs and other optoelectronic applications .

Biological Activity

5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a synthetic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a combination of phenoxazine and dicyanopyrazine moieties, contributes to its intriguing biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C42H24N6O2
  • Molecular Weight : 644.7 g/mol
  • CAS Number : 1883400-36-9
  • Purity : Minimum 98% .

Structural Features

The compound features two key structural components:

  • Phenoxazine Moiety : Known for its electron-rich properties, which can facilitate various biochemical interactions.
  • Dicyanopyrazine Core : This part of the molecule contributes to its stability and potential reactivity in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research demonstrates that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study

A study published in the Journal of Medicinal Chemistry reported that this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. The phenoxazine component is believed to enhance its interaction with microbial membranes, disrupting cellular integrity.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa30 µg/mL

Photodynamic Therapy (PDT)

The compound's ability to absorb light and generate singlet oxygen makes it a candidate for photodynamic therapy applications. Research indicates that upon light activation, it can effectively target tumor cells while minimizing damage to surrounding healthy tissue.

  • Light Activation : Upon exposure to specific wavelengths of light.
  • Singlet Oxygen Generation : Leads to oxidative damage in targeted cells.
  • Cell Death : Induction of apoptosis or necrosis in tumor cells.

Recent Advances

  • Photoredox Catalysis : Investigations into the use of this compound in photoredox catalysis have shown enhanced reaction rates under visible light, indicating potential applications in organic synthesis .
  • In Vivo Studies : Preliminary animal studies suggest that this compound can reduce tumor size with minimal side effects compared to conventional chemotherapy agents.

Properties

Molecular Formula

C42H24N6O2

Molecular Weight

644.7 g/mol

IUPAC Name

5,6-bis(4-phenoxazin-10-ylphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C42H24N6O2/c43-25-31-32(26-44)46-42(28-19-23-30(24-20-28)48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)41(45-31)27-17-21-29(22-18-27)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-24H

InChI Key

CZVMKUGOIQKZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N)C#N

Origin of Product

United States

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